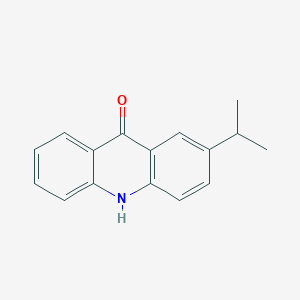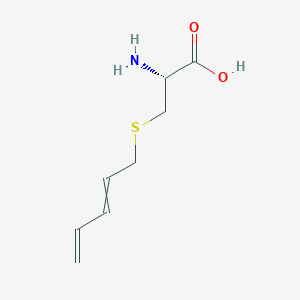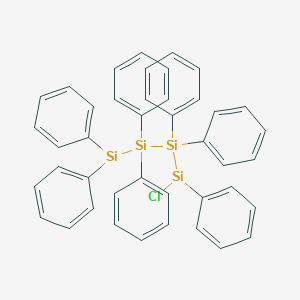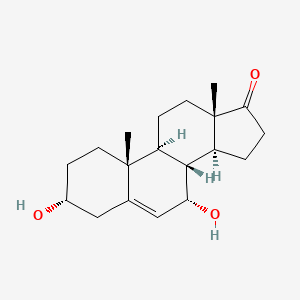
1-(4-Butoxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butoxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-EN-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butoxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone.
-
Starting Materials:
- 4-Butoxybenzaldehyde
- 2,4-Dimethoxyacetophenone
-
Reaction Conditions:
Base Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
-
Procedure:
- Dissolve 4-butoxybenzaldehyde and 2,4-dimethoxyacetophenone in ethanol.
- Add a catalytic amount of sodium hydroxide solution to the mixture.
- Stir the reaction mixture at room temperature or under reflux conditions for several hours.
- After completion, neutralize the reaction mixture with dilute hydrochloric acid.
- Extract the product with an organic solvent such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
- Optimization of reaction conditions to maximize yield and purity.
- Use of continuous flow reactors for better control over reaction parameters.
- Implementation of efficient purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Butoxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-EN-1-one can undergo various chemical reactions, including:
-
Oxidation:
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Acidic or basic medium
- Products: Corresponding carboxylic acids or diketones
-
Reduction:
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Solvent such as ethanol or ether
- Products: Corresponding alcohols or diols
-
Substitution:
- Reagents: Halogens, nucleophiles
- Conditions: Solvent such as dichloromethane or acetonitrile
- Products: Substituted chalcones
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane, acetonitrile
Major Products:
- Oxidation products: Carboxylic acids, diketones
- Reduction products: Alcohols, diols
- Substitution products: Halogenated or nucleophile-substituted chalcones
Applications De Recherche Scientifique
1-(4-Butoxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-EN-1-one has several scientific research applications, including:
-
Chemistry:
- Used as a starting material for the synthesis of various heterocyclic compounds.
- Employed in the study of chalcone derivatives and their reactivity.
-
Biology:
- Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
- Used in the development of bioactive molecules for pharmaceutical research.
-
Medicine:
- Explored for its potential therapeutic applications due to its biological activities.
- Studied as a lead compound for drug development.
-
Industry:
- Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
- Employed in the development of materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Butoxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-EN-1-one involves its interaction with molecular targets and pathways. The compound can exert its effects through:
-
Molecular Targets:
- Enzymes: Inhibition or activation of specific enzymes involved in biological processes.
- Receptors: Binding to receptors and modulating their activity.
-
Pathways:
- Signal Transduction: Modulation of signaling pathways that regulate cellular functions.
- Gene Expression: Influence on the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
1-(4-Butoxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-EN-1-one can be compared with other similar chalcone derivatives, such as:
-
1-(4-Methoxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-EN-1-one:
- Similar structure but with a methoxy group instead of a butoxy group.
- Differences in solubility and reactivity due to the different substituents.
-
1-(4-Ethoxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-EN-1-one:
- Similar structure but with an ethoxy group instead of a butoxy group.
- Differences in physical properties and biological activities.
-
1-(4-Hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-EN-1-one:
- Similar structure but with a hydroxy group instead of a butoxy group.
- Differences in chemical reactivity and potential applications.
Uniqueness: this compound is unique due to the presence of the butoxy and dimethoxy substituents, which can influence its chemical properties, reactivity, and potential applications. The combination of these substituents can result in distinct biological activities and make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
199390-68-6 |
|---|---|
Formule moléculaire |
C21H24O4 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
1-(4-butoxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H24O4/c1-4-5-14-25-18-10-6-16(7-11-18)20(22)13-9-17-8-12-19(23-2)15-21(17)24-3/h6-13,15H,4-5,14H2,1-3H3 |
Clé InChI |
FWWQYLCKMIXNRP-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B12574799.png)
![Methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12574803.png)


![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methylphenyl)-](/img/structure/B12574813.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12574828.png)

![(3aS,4S,6aR)-N-[2-[2-[2-[2-[(Aminooxy)methyl]-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B12574846.png)


![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12574851.png)



